4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine
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Overview
Description
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyridazine core fused with a piperidine ring, and it is further substituted with a cyclopropyl group and a fluoro-methoxybenzoyl moiety. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazolopyridazine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Attachment of the Piperidine Ring: The piperidine ring is typically introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolopyridazine core.
Addition of the Fluoro-Methoxybenzoyl Moiety: The final step involves the acylation of the piperidine nitrogen with 3-fluoro-4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on various biological pathways and its potential therapeutic benefits.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in structure-activity relationship (SAR) studies.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and have diverse pharmacological activities.
Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring and are studied for their antibacterial properties.
Phenylpyridazines: These compounds have a pyridazine ring substituted with a phenyl group and are used in various chemical and biological applications.
Uniqueness
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22FN5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H22FN5O2/c1-29-18-6-4-15(12-16(18)22)21(28)26-10-8-14(9-11-26)20-24-23-19-7-5-17(13-2-3-13)25-27(19)20/h4-7,12-14H,2-3,8-11H2,1H3 |
InChI Key |
OXPHFGHCVIZYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)F |
Origin of Product |
United States |
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